Cas no 223785-67-9 (2-Bromo-1-(2-bromo-6-methylphenyl)ethanone)

2-Bromo-1-(2-bromo-6-methylphenyl)ethanone is a brominated aromatic ketone compound with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include its reactivity as an electrophile, making it useful in alkylation and acylation reactions. The presence of two bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecular frameworks. The methyl group at the ortho position may influence steric and electronic properties, offering selectivity in synthetic pathways. This compound is typically employed in controlled environments due to its reactivity, requiring careful handling under standard laboratory safety protocols.
2-Bromo-1-(2-bromo-6-methylphenyl)ethanone structure
223785-67-9 structure
Product Name:2-Bromo-1-(2-bromo-6-methylphenyl)ethanone
CAS No:223785-67-9
MF:C9H8Br2O
MW:291.967221260071
CID:4728448
PubChem ID:18521840
Update Time:2025-06-14

2-Bromo-1-(2-bromo-6-methylphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone
    • 223785-67-9
    • SCHEMBL5725045
    • Inchi: 1S/C9H8Br2O/c1-6-3-2-4-7(11)9(6)8(12)5-10/h2-4H,5H2,1H3
    • InChI Key: COYVUIGEBKDHDO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C)=C1C(CBr)=O

Computed Properties

  • Exact Mass: 291.89214g/mol
  • Monoisotopic Mass: 289.89419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 3.5

2-Bromo-1-(2-bromo-6-methylphenyl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019116769-1g
2-Bromo-1-(2-bromo-6-methylphenyl)ethanone
223785-67-9 97%
1g
$677.16 2023-09-02
Crysdot LLC
CD12094510-1g
2-Bromo-1-(2-bromo-6-methylphenyl)ethanone
223785-67-9 97%
1g
$842 2024-07-24

Additional information on 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone

Comprehensive Overview of 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone (CAS No. 223785-67-9)

2-Bromo-1-(2-bromo-6-methylphenyl)ethanone (CAS No. 223785-67-9) is a specialized organic compound widely recognized for its unique structural properties and applications in synthetic chemistry. This brominated ketone derivative features a dibromo-substituted aromatic ring coupled with an acetyl group, making it a valuable intermediate in the synthesis of complex molecules. Researchers and industries frequently utilize this compound due to its reactivity in cross-coupling reactions and pharmaceutical precursor development.

The compound’s molecular formula, C9H8Br2O, highlights its high halogen content, which enhances its utility in electrophilic substitution reactions. Recent trends in organic synthesis emphasize the demand for brominated building blocks, particularly in the development of agrochemicals and material science. 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone aligns with these trends, as its dual bromine atoms facilitate selective functionalization.

In the context of green chemistry, researchers are exploring sustainable methods to synthesize brominated compounds like CAS 223785-67-9. Questions such as "How to optimize bromination reactions?" or "What are the eco-friendly alternatives for halogenated intermediates?" are frequently searched in academic and industrial forums. This compound’s role in catalyzed transformations and solvent-free reactions is also a growing area of interest.

From a structural-activity relationship perspective, the methyl group at the 6-position of the phenyl ring introduces steric effects that influence reaction pathways. This feature is critical in designing chiral catalysts or ligands for asymmetric synthesis. Laboratories often query "How does steric hindrance affect brominated ketone reactivity?"—a topic well-addressed by studying 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone.

The compound’s thermal stability and crystallinity further make it suitable for X-ray diffraction studies, aiding in the elucidation of molecular packing patterns. Recent publications highlight its use in co-crystal engineering, a field gaining traction for drug formulation improvements. Searches like "Brominated ketones in crystal engineering" reflect this niche application.

In summary, 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone (CAS No. 223785-67-9) is a versatile compound bridging gaps between organic synthesis, material science, and pharmaceutical research. Its adaptability to modern chemical challenges ensures its relevance in both academic and industrial settings.

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